TMCTS acts as a starting material for the synthesis of various silicone polymers [1]. These polymers possess unique properties like heat resistance, electrical insulation, and water repellency, making them valuable in diverse research fields. For instance, silicone polymers are crucial for fabricating microfluidic devices used in biological and chemical analysis [2].
Research explores TMCTS's potential for impregnating photoelectric materials [1]. This process can enhance the material's electrical conductivity and light sensitivity, leading to advancements in solar cell technology and photodetectors.
TMCTS serves as a precursor for depositing thin films of silicon dioxide (SiO2) and other siloxane-based materials through techniques like chemical vapor deposition (CVD) [3]. These films find applications in microelectronics research for creating insulating layers in transistors and other microelectronic devices.
2,4,6,8-Tetramethylcyclotetrasiloxane is a cyclic siloxane compound with the chemical formula . It consists of a ring structure formed by alternating silicon and oxygen atoms, specifically four silicon atoms and four oxygen atoms. The compound features four methyl groups attached to the silicon atoms, which contribute to its unique physical and chemical properties. It is primarily used in various industrial applications due to its low viscosity and high thermal stability, making it suitable for use in silicone-based materials .
Several methods exist for synthesizing 2,4,6,8-tetramethylcyclotetrasiloxane:
2,4,6,8-Tetramethylcyclotetrasiloxane has a variety of applications across different industries:
Interaction studies involving 2,4,6,8-tetramethylcyclotetrasiloxane primarily focus on its reactivity with other chemical species. Research has shown that it can effectively react with alkenes and alkynes through hydrosilylation reactions. These interactions are crucial for developing new organosilicon compounds with tailored properties for specific applications .
Several compounds share structural similarities with 2,4,6,8-tetramethylcyclotetrasiloxane. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Hexamethylcyclotrisiloxane | Cyclic Trisiloxane | Contains three silicon atoms; used in similar applications but with different reactivity. |
Octamethylcyclotetrasiloxane | Cyclic Tetrasiloxane | Features eight methyl groups; exhibits higher viscosity and different thermal properties. |
Decamethylcyclopentasiloxane | Cyclic Pentasiloxane | Contains five silicon atoms; known for its low surface tension and high volatility. |
What sets 2,4,6,8-tetramethylcyclotetrasiloxane apart from its counterparts is its specific arrangement of methyl groups on the cyclotetrasiloxane ring. This configuration influences its reactivity profile and physical properties such as viscosity and thermal stability. Its ability to participate in hydrosilylation reactions makes it particularly valuable for synthesizing branched organosilicon compounds that are essential in various industrial applications .
2,4,6,8-Tetramethylcyclotetrasiloxane demonstrates distinctive thermodynamic characteristics that define its applicability in various systems. The compound exhibits remarkable thermal stability with well-defined temperature thresholds for decomposition [1]. Research on linear siloxanes reveals that thermal decomposition initiates at approximately 240°C for similar methylsiloxane compounds, establishing a framework for understanding cyclic siloxane behavior under thermal stress [1].
The phase transition properties of 2,4,6,8-Tetramethylcyclotetrasiloxane are characterized by a melting point of -69°C and a boiling point of 134°C at standard atmospheric pressure [2] [3]. These values demonstrate the compound's liquid state under ambient conditions, facilitating its use in various applications requiring fluid handling properties. The vapor pressure behavior follows predictable patterns, with measurements indicating 0.05-479 Pa at 20°C [2], reflecting relatively low volatility characteristics typical of cyclic siloxanes.
Property | Value | Reference |
---|---|---|
Melting Point | -69°C | [2] [4] |
Boiling Point | 134°C | [2] [5] [3] |
Vapor Pressure | 0.05-479 Pa at 20°C | [2] |
Density | 0.986 g/mL at 25°C | [2] [3] |
Specific Gravity | 0.991 | [2] [6] |
Viscosity | 6.9 mm²/s | [2] |
Thermodynamic stability studies on related cyclic siloxanes indicate that 2,4,6,8-Tetramethylcyclotetrasiloxane maintains structural integrity under moderate thermal conditions [7]. The thermal decomposition mechanism involves Si-O bond rearrangement leading to cyclic oligomer formation, with the compound demonstrating resistance to degradation below critical temperature thresholds [7]. At elevated temperatures exceeding 240°C, decomposition products include smaller cyclic siloxanes and volatile hydrocarbons, primarily methane and ethylene [8].
Phase behavior analysis reveals that 2,4,6,8-Tetramethylcyclotetrasiloxane exhibits immiscibility with water while demonstrating excellent solubility in most organic solvents [2] [6]. This amphiphobic-organophilic behavior stems from the hydrophobic methyl groups and the silicon-oxygen backbone, creating distinct interfacial properties that govern its application in heterogeneous systems.
The thermodynamic stability extends to chemical resistance against hydrolysis, with the compound showing hydrolytic sensitivity category 3, indicating reactivity with aqueous base solutions but stability under neutral conditions [2] [6]. This selective reactivity pattern enables controlled chemical transformations while maintaining stability during storage and handling under appropriate conditions.
2,4,6,8-Tetramethylcyclotetrasiloxane exhibits characteristic infrared absorption patterns that provide definitive structural identification. The infrared spectrum demonstrates distinct absorption bands corresponding to specific molecular vibrations within the cyclic siloxane framework [9]. The Si-O stretching vibrations appear as strong absorptions in the 1000-1100 cm⁻¹ region, characteristic of siloxane backbone bonds [9]. The Si-H stretching vibrations manifest as prominent peaks around 2100-2160 cm⁻¹, confirming the presence of silicon-hydrogen bonds essential for the compound's reactivity [10].
Methyl group vibrations contribute significantly to the spectroscopic fingerprint, with C-H stretching modes appearing in the 2850-3000 cm⁻¹ region [10]. The asymmetric and symmetric methyl deformation bands occur at approximately 1410 and 1260 cm⁻¹, respectively, providing additional confirmation of the tetramethyl substitution pattern [10]. The Si-C stretching vibrations, characteristic of silicon-carbon bonds, appear as medium intensity absorptions around 800-850 cm⁻¹ [9].
The nuclear magnetic resonance spectroscopic data for 2,4,6,8-Tetramethylcyclotetrasiloxane provides comprehensive structural elucidation across multiple nuclei. ¹H Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns that confirm the molecular structure [10]. The silicon-bound hydrogen atoms appear as a characteristic signal at 4.73 ppm, consistent with the chemical environment of Si-H protons in cyclic siloxane systems [10]. The methyl groups attached to silicon atoms generate signals in the 0.17-0.30 ppm range, appearing as complex multipiples due to coupling with silicon nuclei [10].
¹³C Nuclear Magnetic Resonance spectroscopy demonstrates the carbon environments within the molecular framework. The methyl carbon atoms bonded to silicon appear at approximately 0.70 ppm, reflecting the electron-donating effect of silicon and the cyclic structure constraints [10]. This chemical shift is characteristic of silicon-bound methyl groups in organosiloxane compounds and provides definitive confirmation of the tetramethyl substitution pattern.
²⁹Si Nuclear Magnetic Resonance spectroscopy offers the most diagnostic information for silicon-containing compounds. The silicon nuclei in 2,4,6,8-Tetramethylcyclotetrasiloxane exhibit chemical shifts around -32.3 ppm [10], characteristic of silicon atoms in a methylhydrosiloxane environment within a cyclic framework. This chemical shift reflects the electronic environment created by the Si-O-Si linkages and the substituent pattern of one methyl and one hydrogen group per silicon atom [11] [12].
Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H Nuclear Magnetic Resonance | 4.73 | singlet | Si-H |
¹H Nuclear Magnetic Resonance | 0.17-0.30 | complex | Si-CH₃ |
¹³C Nuclear Magnetic Resonance | 0.70 | group | Si-CH₃ |
²⁹Si Nuclear Magnetic Resonance | -32.3 | group | Si(CH₃)(H)O |
Mass spectrometric analysis of 2,4,6,8-Tetramethylcyclotetrasiloxane provides molecular weight confirmation and fragmentation pattern information essential for structural verification [10]. The molecular ion peak appears at m/z 240.508, corresponding to the expected molecular formula C₄H₁₆O₄Si₄ [10]. The isotope pattern reflects the natural abundance of silicon isotopes, creating characteristic peak clusters that confirm the presence of four silicon atoms in the molecular structure.
Fragmentation patterns in mass spectrometry reveal the breakdown pathways characteristic of cyclic siloxanes. Common fragment ions include loss of methyl groups (M-15), silicon-hydrogen elimination, and ring-opening fragmentation products [10]. The base peak typically corresponds to trimethylsilyl cations (m/z 73), formed through rearrangement processes during ionization. These fragmentation patterns provide structural confirmation and distinguish 2,4,6,8-Tetramethylcyclotetrasiloxane from isomeric compounds or related siloxane structures.
2,4,6,8-Tetramethylcyclotetrasiloxane demonstrates distinctive reactivity patterns when interacting with heterogeneous systems, particularly involving surface interactions and catalytic transformations. The compound's reactivity is fundamentally governed by the presence of four reactive Si-H bonds within the cyclic framework, enabling multiple simultaneous chemical transformations [13] [14].
In heterogeneous catalytic systems, 2,4,6,8-Tetramethylcyclotetrasiloxane undergoes hydrosilylation reactions with unsaturated organic compounds in the presence of platinum-based catalysts [13]. The Karstedt catalyst system demonstrates exceptional efficiency for these transformations, facilitating the addition of Si-H bonds across carbon-carbon double bonds with high selectivity [13]. Sequential hydrosilylation reactions enable the synthesis of branched organosilicon compounds bearing multiple functional groups, with reaction yields exceeding 90% under optimized conditions [13].
The heterogeneous reactivity extends to surface modification applications, where 2,4,6,8-Tetramethylcyclotetrasiloxane functions as a coupling agent between inorganic surfaces and organic matrices [15]. When applied to silica surfaces, the Si-H groups undergo condensation reactions with surface hydroxyl groups, forming covalent Si-O-Si linkages that anchor the cyclic siloxane framework to the substrate [14] [15]. This surface grafting mechanism creates hydrophobic modification layers with enhanced mechanical properties and chemical resistance.
Reaction Type | Catalyst System | Temperature Range | Typical Yield | Product Applications |
---|---|---|---|---|
Hydrosilylation | Karstedt Platinum | 50-100°C | >90% | Coupling Agents |
Surface Grafting | Acid Catalysis | 80-150°C | High Coverage | Hydrophobic Coatings |
Dehydrocoupling | Lewis Acids | 25-80°C | >95% | Oligosiloxanes |
Ring-Opening | Basic Conditions | 140°C | 97% | Linear Polymers |
The reactivity in heterogeneous systems also encompasses dehydrogenation reactions leading to siloxane bond formation [16]. Under Lewis acid catalysis, particularly with tris(pentafluorophenyl)borane hydrate, 2,4,6,8-Tetramethylcyclotetrasiloxane undergoes intermolecular dehydrocoupling reactions to form oligosiloxane networks [16]. These reactions proceed through silanol intermediate formation followed by condensation, demonstrating the compound's versatility in building complex siloxane architectures.
Surface interaction studies reveal that 2,4,6,8-Tetramethylcyclotetrasiloxane exhibits preferential adsorption on functionalized polymer surfaces [17]. When applied to vacuum ultraviolet-modified cyclo-olefin polymer substrates, the compound demonstrates selective deposition patterns based on surface energy differences [17]. The resulting organosilane layers undergo further transformation upon secondary vacuum ultraviolet treatment, converting to silicon oxide patterns with submicron precision [17].
The compound's reactivity in heterogeneous systems is influenced by moisture sensitivity, requiring controlled atmospheric conditions for optimal performance [2] [6]. The presence of trace water can initiate premature hydrolysis reactions, leading to undesired crosslinking or surface contamination. However, controlled hydrolysis under specific conditions enables the formation of silanol-terminated intermediates that enhance adhesion to hydroxylated surfaces [18].
Flammable